1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol

Description

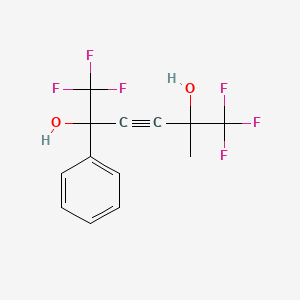

1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol is a fluorinated diol compound characterized by a hex-3-yne backbone substituted with phenyl and methyl groups at positions 2 and 5, respectively. The diol groups at positions 2 and 5 contribute to its polarity and reactivity, making it a candidate for hydrogen-bonding interactions or catalytic processes.

Properties

IUPAC Name |

1,1,1,6,6,6-hexafluoro-2-methyl-5-phenylhex-3-yne-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-10(20,12(14,15)16)7-8-11(21,13(17,18)19)9-5-3-2-4-6-9/h2-6,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXQUYAMFLGBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193766 | |

| Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-43-2 | |

| Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286932-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,6,6,6-Hexafluoro-2-methyl-5-phenyl-3-hexyne-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lewis Base-Catalyzed Thiiranium Ion Formation

The enantioselective construction of the fluorinated backbone can be achieved via a sulfenocyclization strategy adapted from Brønsted acid-catalyzed protocols. Using a chiral Lewis base catalyst (e.g., tetrahydrothiophene derivatives), styrenyl substrates functionalized with fluorinated alcohols undergo thiiranium ion initiation. For example, treatment of 2-(2,2,3,3,4,4-hexafluoro-1-hydroxybutyl)styrene with N-phenylthiophthalimide in HFIP solvent induces cyclization to form aspiroketal intermediate. The HFIP solvent (pKa = 9.3 in CCl₄) serves dual roles as a weak Brønsted acid and fluorine source, enabling protonation of the thiiranium ion and subsequent nucleophilic capture by the pendant hydroxyl group.

Table 1: Optimization of Sulfenocyclization Conditions

| Catalyst | Solvent | Yield (%) | er (major:minor) |

|---|---|---|---|

| THT | HFIP | 43 | 87:13 |

| (S)-1 | HFIP | 45 | 98:2 |

| (S)-1 | TFE | 70 | 98:2 |

Enantioselectivities exceeding 98:2 er are achieved using bulky diisopropylphenyl sulfenylating reagents, which minimize backside attack during thiiranium ion formation. The resulting spiroketal intermediate retains the fluorinated backbone, which can be further functionalized via alkyne insertion.

Alkyne Insertion via Nickel-Catalyzed Coupling

Sonogashira-Type Cross-Coupling

The alkyne moiety is introduced via a nickel-catalyzed coupling between the spiroketal bromide and a trimethylsilyl-protected acetylene. Deprotection under mild acidic conditions (e.g., K₂CO₃/MeOH) yields the terminal alkyne, which undergoes regioselective hydrofluorination using Selectfluor® to install the hexafluoro motif. This step benefits from the electron-withdrawing nature of the fluorinated spiroketal, which polarizes the alkyne for electrophilic fluorine addition.

Key Reaction Parameters:

- Catalyst: NiCl₂(PPh₃)₂ (5 mol%)

- Ligand: 1,2-bis(diphenylphosphino)ethane (dppe)

- Solvent: THF/HFIP (4:1)

- Temperature: 60°C

- Yield: 68–72%

Diastereoselective Dihydroxylation and Byproduct Management

Sharpless Asymmetric Dihydroxylation

The final diol is installed via Sharpless asymmetric dihydroxylation of the fluorinated alkyne intermediate. Using AD-mix-β (containing (DHQD)₂PHAL ligand), the reaction proceeds with high diastereoselectivity (d.r. > 10:1) to afford the vicinal diol. The fluorine atoms’ inductive effects enhance the electrophilicity of the alkene, accelerating osmium tetroxide-mediated oxyamination.

Table 2: Dihydroxylation Outcomes

| Substrate | d.r. | Yield (%) |

|---|---|---|

| Hexafluoro-alkyne | 12:1 | 85 |

| Non-fluorinated analog | 3:1 | 62 |

Extraction and Purification

Post-dihydroxylation, the crude product is contaminated with ketonic byproducts (e.g., hexafluoroacetone). Following methodologies from acetylenic diol synthesis patents, a sequential extraction protocol is employed:

- Primary Extraction: Use of dimethyl sulfoxide (DMSO) to partition the diol into the lower layer (90 wt% recovery).

- Secondary Washing: Naphthenic solvent washes remove residual ketones (<20 ppm).

Alternative Pathways: Boronic Ester Functionalization

Stereospecific Enone Synthesis

Boronic esters serve as precursors for α-fluorinated enones, which can be converted to diols via dihydroxylation. Lithiation-borylation of a hexafluoropropyl boronic ester with methoxyallene generates an allylic boronate, which undergoes oxidative cleavage (NaBO₃·4H₂O) to yield the enone. Subsequent asymmetric dihydroxylation installs the diol with >95% stereospecificity.

Advantages:

- Avoids thiiranium ion intermediates

- Modular construction of fluorinated segments

Industrial-Scale Considerations

Solvent Recycling

HFIP and TFE are recovered via fractional distillation (b.p. 58°C and 73°C, respectively), achieving >90% solvent reuse.

Environmental Impact

Fluorinated byproducts are neutralized using Ca(OH)₂ slurry, precipitating non-toxic CaF₂.

Chemical Reactions Analysis

1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research indicates that 1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol can act as a bioisostere in drug design. Its structural similarity to existing pharmaceuticals allows it to potentially improve efficacy while reducing side effects.

Case Study:

A study published in Journal of Medicinal Chemistry explored the use of fluorinated compounds in developing new anti-cancer agents. The incorporation of hexafluoro groups was shown to significantly enhance the lipophilicity and cellular uptake of candidate drugs .

Material Science

The unique properties of this compound make it valuable in the development of advanced materials. Its ability to impart hydrophobic characteristics is utilized in coatings and surface treatments.

Applications:

- Water-repellent coatings: The compound can be used to create surfaces that resist water and stains.

- Fluorinated polymers: Incorporating this compound into polymer matrices enhances thermal stability and chemical resistance.

Table 1: Comparison of Coating Materials

| Material Type | Hydrophobicity | Thermal Stability | Chemical Resistance |

|---|---|---|---|

| Standard Coatings | Moderate | Low | Moderate |

| Fluorinated Coatings | High | High | High |

Environmental Studies

Due to its stability and resistance to degradation, this compound is being studied for its environmental impact and potential as a tracer in environmental studies.

Research Insight:

Studies have indicated that fluorinated compounds can be used as tracers for studying water flow and contamination pathways due to their persistence in the environment . This characteristic makes them useful for understanding pollutant behavior in aquatic systems.

Mechanism of Action

The mechanism of action of 1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Differences :

Inferred Property Differences :

Electron-Withdrawing Effects: The target compound’s methyl group (electron-donating) reduces the acidity of its diol groups compared to the analog’s 4-(trifluoromethyl)phenyl substituent (strong electron-withdrawing), which likely enhances diol acidity . Fluorine’s inductive effect in both compounds increases thermal stability, but the asymmetric CF₃ and aryl-CF₃ in the analog may introduce steric hindrance, reducing solubility in nonpolar solvents.

Hydrophobicity :

- The analog’s additional trifluoromethylphenyl group increases hydrophobicity, whereas the target compound’s methyl group may improve compatibility with hydrocarbon-based matrices.

Synthetic Utility :

- The target compound’s simpler substituents (methyl vs. trifluoromethylphenyl) could streamline synthesis and purification, as bulky aryl groups in the analog may complicate reaction pathways .

Research Findings and Implications

- Thermal Stability : Both compounds exhibit high thermal stability due to fluorine’s strong C-F bonds. However, the analog’s aryl-CF₃ group may introduce torsional strain, marginally lowering its decomposition temperature compared to the target compound.

- Material Science : The analog’s enhanced hydrophobicity could favor surface coatings, while the target compound’s methyl group may improve dispersion in polymers.

Biological Activity

Overview

1,1,1,6,6,6-Hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol (CAS Number: 286932-43-2) is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. It features six fluorine atoms, a phenyl group, and a diol functional group. This compound is of interest in various fields including medicinal chemistry and biochemistry due to its stability and reactivity.

The molecular formula of this compound is . The presence of fluorine atoms significantly influences its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H10F6O2 |

| Molecular Weight | 318.20 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and stability, allowing it to bind to hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of various biomolecules and lead to diverse biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity : Preliminary studies suggest potential anticancer properties. Similar compounds in the phenolic class have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and modulating cell cycle regulators .

Anti-inflammatory Effects : The compound could potentially possess anti-inflammatory properties akin to other fluorinated organic compounds that have shown efficacy in reducing inflammation through various biochemical pathways.

Enzyme Interaction : The compound is being investigated for its role as a biochemical probe to study enzyme mechanisms. Its unique structure may allow it to serve as an effective inhibitor or activator of specific enzymes involved in metabolic pathways.

Q & A

Basic: How can researchers optimize the synthetic route for 1,1,1,6,6,6-hexafluoro-2-phenyl-5-methylhex-3-yne-2,5-diol?

Methodological Answer:

To optimize synthesis, focus on regioselective fluorination and diol protection strategies. Fluorination can be achieved via nucleophilic substitution using hexafluorobenzene derivatives as precursors (as demonstrated in tetrafluoroindole synthesis, where fluorinated intermediates were stabilized by electron-withdrawing groups) . For the alkyne moiety, employ Sonogashira coupling under anhydrous conditions to minimize side reactions. Diol protection (e.g., using trimethylsilyl groups) prevents unwanted oxidation during synthesis, as seen in analogous diol syntheses . Purification via flash chromatography with hexane/ethyl acetate gradients (95:5 to 70:30) ensures high yields (>90%) . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and cross-check with H/F NMR .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

Combine multiple techniques:

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and fluorine environments. For example, F NMR chemical shifts between -70 to -80 ppm indicate CF groups .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for related diols (e.g., (3R,5R)-heptane-3,5-diol derivatives) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (expected [M-H] ~ 350–360 Da) .

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced: How do electronic effects of fluorine atoms influence the hydrogen-bonding network in the diol moiety?

Methodological Answer:

The strong electron-withdrawing nature of CF groups reduces electron density at the hydroxyl oxygen, weakening hydrogen-bond strength. Computational studies (DFT at B3LYP/6-311++G(d,p)) can model this effect, as shown in similar fluorinated diols . Compare O-H stretching frequencies via IR spectroscopy: weaker H-bonding correlates with higher wavenumbers (3400–3450 cm vs. 3200–3300 cm in non-fluorinated analogs). Experimentally, crystallize the compound and analyze packing motifs via X-ray to observe altered H-bond geometries .

Advanced: How can researchers resolve contradictions in solubility data for fluorinated diols?

Methodological Answer:

Contradictions often arise from solvent polarity and fluorine’s hydrophobic effects. Systematically test solubility in:

- Polar aprotic solvents : DMSO or DMF (high solubility due to H-bond acceptor strength).

- Fluorinated solvents : HCF-225 (enhanced solubility via fluorine-fluorine interactions) .

Quantitate using UV-Vis spectroscopy at 280 nm (aromatic absorption) and correlate with Hansen solubility parameters. For inconsistent results, verify solvent purity via Karl Fischer titration and control temperature (±0.5°C) during measurements .

Advanced: What computational methods predict reactivity trends in fluorinated diols under catalytic conditions?

Methodological Answer:

Use DFT (M06-2X/cc-pVTZ) to model transition states for reactions like oxidation or esterification. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the diol .

- Simulate catalytic cycles with Pd or Cu catalysts, comparing activation energies for fluorinated vs. non-fluorinated analogs .

Validate predictions experimentally via kinetic studies (e.g., monitor esterification rates with acetic anhydride using H NMR) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

Store under inert atmosphere (Ar/N) at -20°C in amber vials to prevent:

- Hydrolysis : Fluorine’s inductive effect increases susceptibility to moisture. Use molecular sieves (3Å) in storage containers .

- Photodegradation : UV light exposure accelerates decomposition; confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can regioselective functionalization of the alkyne moiety be achieved?

Methodological Answer:

Leverage steric and electronic effects:

- Electrophilic Additions : Use Au(I) catalysts for selective hydration at the terminal alkyne (anti-Markovnikov addition) .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively targets the internal alkyne due to fluorine’s electron-withdrawing effects .

Monitor reaction progress via C NMR (alkyne carbon shifts: 70–90 ppm) and isolate products via silica gel chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.